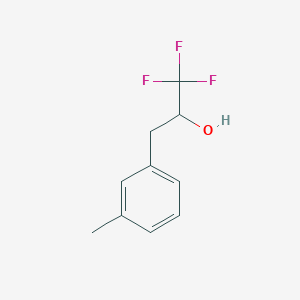

1,1,1-Trifluoro-3-(m-tolyl)propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H11F3O |

|---|---|

Molecular Weight |

204.19 g/mol |

IUPAC Name |

1,1,1-trifluoro-3-(3-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H11F3O/c1-7-3-2-4-8(5-7)6-9(14)10(11,12)13/h2-5,9,14H,6H2,1H3 |

InChI Key |

QYVZZEJSAXDSFV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(F)(F)F)O |

Origin of Product |

United States |

Significance of Trifluoromethylated Alcohols in Chemical Synthesis

Trifluoromethylated alcohols are a class of organic compounds that have gained immense importance in various facets of chemical synthesis. The incorporation of a trifluoromethyl (-CF3) group can dramatically alter the physical, chemical, and biological properties of a molecule.

The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the adjacent hydroxyl proton, making trifluoromethylated alcohols valuable as catalysts and reaction media that can promote specific chemical transformations. Their unique properties, such as high polarity, low nucleophilicity, and the ability to form strong hydrogen bonds, make them effective solvents for a range of reactions, including oxidations and C-H functionalization.

In medicinal chemistry, the introduction of a trifluoromethyl group can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, trifluoromethylated alcohols serve as crucial building blocks in the synthesis of complex pharmaceutical agents. The stereoselective synthesis of chiral trifluoromethylated alcohols is of particular interest, as the spatial arrangement of the trifluoromethyl and hydroxyl groups can be critical for biological activity.

Scope and Relevance of Research on the Chemical Compound

While specific research on 1,1,1-Trifluoro-3-(m-tolyl)propan-2-ol is not extensively documented in publicly available literature, the broader class of aryl-substituted trifluoromethylated secondary alcohols is the subject of considerable investigation. Research in this area primarily focuses on the development of efficient and stereoselective synthetic methods to access these valuable chiral synthons.

The relevance of this research lies in the potential applications of these compounds as intermediates in the synthesis of bioactive molecules. The combination of the trifluoromethyl group, a chiral secondary alcohol, and a substituted aromatic ring, such as the m-tolyl group, provides a scaffold that can be further elaborated to create a diverse range of chemical entities with potential therapeutic applications.

Current research efforts in the synthesis of analogous compounds often explore catalytic asymmetric methods, including:

Asymmetric reduction of trifluoromethyl ketones: This is a common strategy to produce chiral trifluoromethylated alcohols. Various catalysts and reducing agents are employed to achieve high enantioselectivity.

Nucleophilic trifluoromethylation of epoxides: The ring-opening of epoxides with a trifluoromethylating agent can yield trifluoromethylated alcohols.

Aldol reactions: The reaction of enolates with trifluoromethyl ketones provides a route to β-hydroxy trifluoromethyl ketones, which can then be reduced to the corresponding diols.

The findings from these studies on structurally similar molecules provide a strong foundation for the development of synthetic routes to this compound and for the exploration of its potential applications.

Historical Context of Fluorinated Alcohols and Propanol Scaffolds

Direct Synthesis Strategies

Direct synthesis strategies involve the construction of the target molecule's carbon skeleton with the trifluoromethyl and hydroxyl groups in their final positions in a single key step or a short sequence. These methods are often efficient and are widely employed in the synthesis of fluorinated alcohols.

Nucleophilic Addition Approaches to Trifluoromethyl Ketones

A cornerstone in the synthesis of trifluoromethylated alcohols is the nucleophilic addition of a carbon-based nucleophile to a trifluoromethyl ketone. The strong electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic and susceptible to attack by a variety of nucleophiles.

For the synthesis of this compound, a key precursor would be 1,1,1-trifluoro-3-(m-tolyl)propan-2-one. However, a more common and direct approach involves the reaction of a m-tolyl nucleophile with a trifluoroacetyl-containing electrophile. For instance, the addition of a m-tolyl organometallic reagent to trifluoroacetaldehyde (B10831) or its synthetic equivalents would yield the target alcohol directly.

Another variation involves the use of trifluoroacetic acid derivatives. For example, the reaction of an ester of trifluoroacetic acid with an excess of a m-tolyl organometallic reagent can lead to the formation of the tertiary alcohol, 1,1,1-trifluoro-2-(m-tolyl)propan-2-ol, after a second nucleophilic addition to the initially formed ketone. To obtain the secondary alcohol, this compound, a more controlled approach using a trifluoromethylated epoxide is often preferred. The nucleophilic ring-opening of 1,1,1-trifluoro-2,3-epoxypropane with a m-tolyl organometallic reagent, such as a Gilman reagent (an organocuprate), can provide the desired product with good regioselectivity.

| Reactants | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| 1,1,1-Trifluoro-2,3-epoxypropane + m-Tolyl organocuprate | CuI, m-tolyl lithium/Grignard, THF, low temperature | This compound | Regioselective ring-opening of the epoxide. |

| Trifluoroacetaldehyde + m-Tolylmagnesium bromide | Diethyl ether or THF, low temperature | 1,1,1-Trifluoro-2-(m-tolyl)ethanol | Direct addition to a trifluoromethyl aldehyde. |

Grignard-Type Reactions for Carbonyl Functionalization

Grignard reagents are powerful tools for the formation of carbon-carbon bonds. In the context of synthesizing this compound, a m-tolylmagnesium halide (e.g., m-tolylmagnesium bromide) can be reacted with a suitable trifluoromethylated carbonyl compound.

A plausible and direct route is the reaction of m-tolylmagnesium bromide with 1,1,1-trifluoroacetone. This reaction would lead to the formation of the tertiary alcohol, 1,1,1-trifluoro-2-(m-tolyl)propan-2-ol, rather than the desired secondary alcohol. To synthesize the target compound, a more elaborate strategy is required, such as the reaction of a Grignard reagent with a trifluoromethylated aldehyde or epoxide as mentioned previously.

Alternatively, if the precursor ketone, 1,1,1-trifluoro-3-(m-tolyl)propan-2-one, is available, a Grignard reaction with a simple Grignard reagent like methylmagnesium bromide would lead to a tertiary alcohol analog. The synthesis of the precursor ketone itself can be achieved through various methods, including the reaction of a m-tolyl derivative with a trifluoroacetylating agent.

| Grignard Reagent | Carbonyl Compound | Product | Reaction Type |

|---|---|---|---|

| m-Tolylmagnesium bromide | 1,1,1-Trifluoroacetone | 1,1,1-Trifluoro-2-(m-tolyl)propan-2-ol | Nucleophilic addition |

| Methylmagnesium bromide | 1,1,1-Trifluoro-3-(m-tolyl)propan-2-one | 1,1,1-Trifluoro-2-methyl-3-(m-tolyl)propan-2-ol | Nucleophilic addition |

Reductive Transformations of Precursor Ketones

One of the most straightforward methods for the synthesis of this compound is the reduction of the corresponding precursor ketone, 1,1,1-trifluoro-3-(m-tolyl)propan-2-one. This ketone can be synthesized through various routes, such as the Friedel-Crafts acylation of toluene (B28343) with a trifluoroacetylating agent, followed by functional group manipulation to introduce the methylene (B1212753) bridge.

Once the precursor ketone is obtained, it can be reduced to the desired secondary alcohol using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemicalbook.com These reagents provide a hydride ion (H⁻) that attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.

For the synthesis of chiral this compound, asymmetric reduction methods are employed. These methods utilize chiral catalysts or reagents to stereoselectively deliver the hydride to one face of the prochiral ketone, resulting in an excess of one enantiomer. Catalytic asymmetric hydrogenation using chiral transition metal complexes (e.g., Ru-BINAP) or enzymatic reductions are powerful techniques for achieving high enantioselectivity.

| Precursor Ketone | Reducing Agent/Catalyst | Conditions | Product | Key Features |

|---|---|---|---|---|

| 1,1,1-Trifluoro-3-(m-tolyl)propan-2-one | NaBH₄ | Methanol or Ethanol, room temperature | Racemic this compound | Simple, high-yielding reduction. |

| 1,1,1-Trifluoro-3-(m-tolyl)propan-2-one | LiAlH₄ | Anhydrous ether or THF, 0 °C to room temperature | Racemic this compound | More reactive than NaBH₄. |

| 1,1,1-Trifluoro-3-(m-tolyl)propan-2-one | Chiral Ru-BINAP catalyst, H₂ | High pressure, specific solvent | Enantioenriched this compound | Asymmetric synthesis. |

Indirect Synthetic Pathways

Indirect synthetic pathways involve the formation of a related fluorinated propanol framework, which is then modified in subsequent steps to introduce the desired m-tolyl group or other functionalities. These methods offer flexibility in accessing a variety of analogs from a common intermediate.

Functional Group Interconversions on Fluorinated Propanol Frameworks

This approach starts with a readily available fluorinated propanol and modifies its structure to introduce the m-tolyl substituent. For example, one could start with a trifluoromethylated propanol bearing a leaving group (e.g., a halide or a sulfonate ester) at the 3-position. A nucleophilic substitution reaction with a m-tolyl organometallic reagent, such as a Gilman or Suzuki coupling partner, could then be used to form the carbon-carbon bond and introduce the m-tolyl group.

The hydroxyl group of the starting fluorinated propanol might need to be protected during these transformations to prevent side reactions. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers, which can be removed under specific conditions after the desired functional group interconversion has been achieved.

Derivatization from Related Fluorinated Alcohols

Another indirect strategy involves the derivatization of a related fluorinated alcohol. For instance, one could start with 1,1,1-trifluoropropan-2-ol and attempt to introduce the m-tolyl group at the 3-position. This could potentially be achieved through a C-H activation/functionalization reaction, although this is often a challenging transformation to achieve with high selectivity.

A more practical approach would be to start with a fluorinated alcohol that already contains a functional group amenable to derivatization. For example, a fluorinated propanol with a terminal alkyne or alkene could undergo a coupling reaction (e.g., Sonogashira or Heck coupling) with a m-tolyl halide to introduce the desired aryl group. Subsequent reduction of the alkyne or alkene would then yield the final saturated carbon chain.

The hydroxyl group itself can also be derivatized to form ethers or esters, which are analogs of the target alcohol. While not leading to this compound itself, these derivatization reactions are important for creating a library of related compounds for structure-activity relationship studies.

Advanced Catalytic Approaches

Modern synthetic chemistry provides a sophisticated toolkit for the enantioselective synthesis of complex molecules. For this compound, advanced catalytic methods are pivotal in achieving high yields and stereoselectivity. These approaches are broadly categorized into transition metal-catalyzed syntheses and bio- or organocatalytic strategies, each offering unique advantages in terms of efficiency, selectivity, and substrate scope.

Transition Metal-Catalyzed Syntheses

Transition metal complexes are powerful catalysts for asymmetric reactions, including the hydrogenation and transfer hydrogenation of ketones. Metals such as palladium, ruthenium, rhodium, and iridium, coordinated to chiral ligands, can create a chiral environment that directs the stereochemical outcome of the reduction, leading to the desired enantiomer of the alcohol product.

Palladium-based catalysts have been effectively used for the asymmetric hydrogenation of functionalized ketones. While the direct palladium-catalyzed asymmetric hydrogenation of 1,1,1-trifluoro-3-(m-tolyl)propan-2-one has not been specifically detailed, analogous systems demonstrate the potential of this methodology. Catalytic systems comprising a palladium precursor and a chiral bisphosphine ligand, such as (S)-SYNPHOS, have shown high enantioselectivity in the reduction of various functionalized ketones. researchgate.net The reaction is typically performed under a hydrogen atmosphere in a fluorinated solvent like 2,2,2-trifluoroethanol (B45653) (TFE), which can be crucial for achieving high catalytic activity and selectivity. researchgate.net The application of this system to trifluoromethyl ketones is a promising avenue for the synthesis of enantiomerically enriched this compound.

Additionally, palladium catalysis is instrumental in synthesizing the ketone precursors. Palladium-catalyzed cross-coupling reactions of organoboron compounds with phenyl trifluoroacetate (B77799) can yield trifluoromethyl ketones under mild conditions, providing a viable route to the starting material required for the subsequent asymmetric reduction. researchgate.net

Table 1: Representative Palladium-Catalyzed Asymmetric Hydrogenation of Functionalized Ketones

| Substrate | Catalyst | Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| α-Phthalimido Acetophenone | Pd(CF3COO)2 | (S)-SYNPHOS | TFE | >99 | 92.2 | researchgate.net |

| Ethyl Benzoylformate | Pd(CF3COO)2 | (S)-MeO-BIPHEP | TFE | >99 | 85.4 | researchgate.net |

| Acetophenone | Pd(CF3COO)2 | (S)-SYNPHOS | TFE | 90 | 51.9 | researchgate.net |

Ruthenium(II) complexes, particularly those developed by Noyori and coworkers, are benchmark catalysts for the asymmetric (transfer) hydrogenation of ketones. Chiral η⁶-arene/N-tosylethylenediamine-Ru(II) complexes are highly effective for the reduction of aromatic ketones. nih.gov These reactions can be performed either as a hydrogenation using molecular hydrogen (H₂) or, more commonly, as an asymmetric transfer hydrogenation (ATH) using a hydrogen donor like 2-propanol or a formic acid/triethylamine mixture. nih.govmdpi.com

The ATH process is particularly advantageous as it avoids the need for high-pressure hydrogenation equipment. This methodology has been successfully applied to a wide range of ketones, and its application to α-trifluoromethyl ketones is well-established, affording the corresponding chiral alcohols with high yields and excellent enantioselectivities. The mechanism involves a metal-ligand bifunctional catalysis, where a Ru-hydride and the N-H proton of the diamine ligand are transferred to the ketone in a concerted manner.

Table 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Aromatic Ketones

| Substrate | Catalyst | Hydrogen Source | Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Acetophenone | RuCl(S,S)-TsDPEN | HCOOH/Et3N | DMF, 28 °C | 95 | 97 (R) | nih.gov |

| 4-Chromanone | RuCl(S,S)-TsDPEN | H2 (10 atm) | Methanol | Quantitative | 97 (S) | nih.gov |

| 1-Acetonaphthone | RuCl(S,S)-TsDPEN | 2-Propanol/KOH | 2-Propanol, 28 °C | 94 | 99 (R) | nih.gov |

Beyond palladium and ruthenium, other transition metals have emerged as powerful catalysts for the synthesis of trifluoromethylated alcohols.

Iridium-based catalysts have shown exceptional performance in the asymmetric hydrogenation of challenging trifluoromethyl ketones. rsc.org Catalytic systems employing iridium complexes with chiral diamine ligands, such as f-amphol and f-ampha, provide chiral 2,2,2-trifluoroethanols in nearly quantitative yields and with enantiomeric excesses up to 99%. rsc.org These reactions proceed under mild conditions and demonstrate the high potential for synthesizing this compound with excellent optical purity.

Rhodium-catalyzed reactions have also been explored. While some methods focus on arylative cyclizations to form different structural motifs like cyclobutanols nih.gov, other rhodium-catalyzed processes achieve the synthesis of trifluoromethyl-containing allylic alcohols via Z-alkenyl transfer reactions. nih.gov

Copper-based systems are more commonly employed for trifluoromethylation reactions—the introduction of a CF₃ group onto a molecule—rather than for the reduction of trifluoromethyl ketones. beilstein-journals.orgnih.gov These methods are valuable for preparing the ketone precursors from which the target alcohol is synthesized.

Organocatalytic and Biocatalytic Strategies

In addition to metal-based catalysts, organocatalysis and biocatalysis represent green and sustainable alternatives for asymmetric synthesis. These methods often operate under mild conditions and can provide access to chiral molecules with high enantioselectivity.

Biocatalysis using whole-cell microorganisms is a well-established and environmentally benign method for the asymmetric reduction of prochiral ketones. Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst due to its low cost, ease of handling, and the presence of various dehydrogenases that can reduce carbonyl compounds with high stereoselectivity.

The reduction of trifluoromethyl ketones using actively fermenting yeast typically yields the corresponding (R)-alcohols in good chemical yields and high optical purity. This process relies on oxidoreductase enzymes within the yeast cells, which utilize cofactors like NADPH to deliver a hydride to the ketone's carbonyl group. The stereochemical outcome is governed by the enzyme's active site, which preferentially binds the substrate in an orientation that leads to one enantiomer, often following Prelog's rule.

For the synthesis of this compound, the precursor ketone, 1,1,1-trifluoro-3-(m-tolyl)propan-2-one, would be incubated with a suspension of baker's yeast in a sucrose (B13894) solution. The fermentation process provides the necessary reducing equivalents for the enzymatic conversion. Besides baker's yeast, other microorganisms and isolated enzymes from sources like Candida tropicalis or recombinant E. coli have been developed for the highly efficient asymmetric reduction of trifluoromethyl-substituted ketones, sometimes achieving enantiomeric excess values greater than 99%. nih.govnih.gov

Table 3: Biocatalytic Reduction of Representative Trifluoromethyl Ketones

| Substrate | Biocatalyst | Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| 3'-(Trifluoromethyl)acetophenone (B147564) | Recombinant E. coli (LXCAR-S154Y) | pH 7.0, 30 °C, 18 h | 91.5 | >99.9 (R) | nih.gov |

| 3,5-Bis(trifluoromethyl)acetophenone | Candida tropicalis 104 | pH 8.0, 30 °C, micro-aerobic | 86.2 | >99.9 (S) | nih.gov |

| 1-Fluoro-3-(p-tolylsulphonyl)propan-2-one | Baker's yeast | Sucrose, Water, 30 °C | - | High (S) | rsc.org |

Lipase-Mediated Kinetic Resolution Techniques

Lipase-catalyzed kinetic resolution is a powerful and environmentally benign method for obtaining enantiomerically pure alcohols. researchgate.net This technique relies on the differential reaction rates of the two enantiomers of a racemic alcohol with an acyl donor in the presence of a lipase (B570770), a type of hydrolase enzyme. figshare.com One of the most widely used and effective biocatalysts for this purpose is Novozym 435, an immobilized form of lipase B from Candida antarctica. acs.orgarkat-usa.orgnih.gov

The process typically involves the enantioselective acylation (transesterification) of the racemic alcohol. For a substrate like racemic this compound, the lipase will preferentially acylate one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the other enantiomer (e.g., the S-enantiomer) unreacted. researchgate.net The reaction can be stopped at approximately 50% conversion, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess. researchgate.net The choice of acyl donor, solvent, and temperature is crucial for achieving high enantioselectivity (expressed as the enantiomeric ratio, E). acs.org Vinyl acetate (B1210297) is a common acyl donor due to its high reactivity and the irreversible nature of the reaction. researchgate.net

While specific studies on the kinetic resolution of this compound are not extensively documented, research on structurally similar fluorinated propargyl alcohols and aryl propanols provides a strong basis for this methodology's applicability. acs.orgmdpi.com For instance, Novozym 435 has been successfully used for the kinetic resolution of various terminal aryl propargylic alcohols and other secondary alcohols, achieving excellent enantiomeric excess (>99% ee) and high enantiomeric ratios (E > 200). researchgate.netacs.org

| Substrate | Lipase | Acyl Donor | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref. |

|---|---|---|---|---|---|---|---|

| (±)-1,1,1-Trifluoro-4-phenyl-3-butyn-2-ol | Novozym 435 | Vinyl butanoate | n-Hexane | 60 | - | >99 | acs.org |

| (±)-1-(2,6-dimethylphenoxy)propan-2-ol | P. fluorescens lipase | - (Hydrolysis) | Phosphate Buffer/MeCN | 30 | ~50 | >99 | researchgate.net |

| (±)-Flurbiprofen | Novozym 435 | Methanol | MTBE | 45 | 35.7 (conv.) | 96.3 | acs.org |

| (±)-trans-Flavan-4-ol | P. fluorescens lipase (Amano AK) | Vinyl acetate | Vinyl acetate | 30 | - | >99 | researchgate.net |

Organic Photoredox Catalysis

Organic photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, driven by visible light. rsc.org This methodology is particularly well-suited for radical trifluoromethylation reactions. researchgate.net The synthesis of this compound can be envisioned through the hydrotrifluoromethylation of a suitable alkene precursor, such as m-methylstyrene.

In a typical reaction, a photocatalyst, such as fac-Ir(ppy)₃ or an organic dye like 4CzIPN, absorbs visible light and enters an excited state. rsc.orgrsc.org This excited photocatalyst can then engage in a single-electron transfer (SET) with a trifluoromethyl source, like trifluoromethyl iodide (CF₃I) or sodium trifluoromethanesulfinate (Langlois reagent), to generate a trifluoromethyl radical (•CF₃). rsc.orgresearchgate.net This highly reactive radical then adds to the double bond of the styrene (B11656) derivative. The resulting benzylic radical intermediate is subsequently reduced and protonated to yield the final product. rsc.org

Studies on the photocatalytic hydrotrifluoromethylation of various styrene derivatives have demonstrated the broad applicability of this method. researchgate.netnih.gov The reactions are often carried out at room temperature using low catalyst loadings and common organic solvents. The choice of hydrogen atom donor is critical for the hydrotrifluoromethylation process, with reagents like 4-hydroxythiophenol being effective. rsc.org This approach offers a direct and atom-economical route to β-trifluoromethylated compounds from readily available alkenes. researchgate.net

| Alkene Substrate | CF₃ Source | Photocatalyst | H-Atom Donor / Additive | Solvent | Light Source | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| Styrene | CF₃I | fac-Ir(ppy)₃ | 4-Hydroxythiophenol | - | 24W CFL | 94 | rsc.org |

| 4-Chlorostyrene | CF₃I | fac-Ir(ppy)₃ | CsOAc (Base) | DMF | Visible Light | 75 | nih.gov |

| Styrene | CF₃I | Ru(Phen)₃Cl₂ | DBU (Base) | - | Visible Light | - | researchgate.net |

| 6-Azauracil derivative | CF₃SO₂Na | 4CzIPN | - | DCM | Blue LEDs | 82 | rsc.org |

Brønsted Acid-Promoted Reactions

Brønsted acids can catalyze a variety of organic transformations by activating substrates through protonation. In the context of synthesizing β-trifluoromethyl alcohols, a plausible strategy involves the Brønsted acid-catalyzed ring-opening of an epoxide. For the synthesis of this compound, the corresponding epoxide precursor would be 2-(m-tolyl)oxirane.

The reaction mechanism involves the protonation of the epoxide oxygen by a Brønsted acid, which significantly enhances the electrophilicity of the ring carbons. This activation facilitates nucleophilic attack by a trifluoromethyl source. While nucleophilic trifluoromethylation often employs Ruppert-Prakash reagent (TMSCF₃) under fluoride (B91410) or Lewis acid activation, Brønsted acids can also promote ring-opening with other nucleophiles. rsc.org

Furthermore, highly fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE) are themselves effective Brønsted acids and hydrogen-bond donors. chemicalbook.com They can serve as both the solvent and the promoter for epoxide ring-opening reactions, activating the epoxide towards attack by even weak nucleophiles without the need for a strong acid catalyst. acs.org For example, the reaction of styrene oxide with indoles proceeds smoothly in TFE without any additional catalyst. acs.org This principle could be extended to the reaction of 2-(m-tolyl)oxirane with a suitable trifluoromethyl nucleophile, where the fluorinated alcohol solvent activates the epoxide for regioselective attack at the benzylic position.

| Epoxide | Nucleophile | Promoter/Solvent | Catalyst | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| (R)-Styrene oxide | Indole | TFE | None | β-Indolyl alcohol | 98 | acs.org |

| Styrene oxide | Methanol | - | MIL-101-SO₃H | β-Methoxy alcohol | 99 | advanceseng.com |

| Various epoxides | Various alcohols | - | Al(OTf)₃ (Lewis Acid) | β-Alkoxy alcohols | up to 99 | |

| Bisacetal precursors | (Intramolecular) | HFIP | TfOH | Helicenes | up to 99 |

One-Pot and Multicomponent Synthesis Techniques

One-pot and multicomponent reactions are highly efficient synthetic strategies that minimize waste, save time, and reduce operational complexity by combining multiple reaction steps into a single procedure without isolating intermediates. A notable one-pot approach for the synthesis of secondary β-trifluoromethyl alcohols has been developed, which involves a nickel-catalyzed asymmetric reductive cross-coupling followed by a diastereoselective reduction.

This method starts with an acyl chloride (e.g., m-toluoyl chloride) which undergoes an asymmetric reductive cross-coupling with a trifluoromethylating agent in the presence of a chiral nickel catalyst. This step enantioselectively forms an α-trifluoromethylated ketone. Crucially, without isolating this ketone intermediate, a reducing agent is added to the same reaction vessel. The ketone is then reduced to the corresponding secondary alcohol, this compound, with high diastereoselectivity. This one-pot sequence provides excellent control over the two adjacent stereocenters. The mild reaction conditions and high functional group compatibility make this a powerful tool for synthesizing complex chiral trifluoromethylated alcohols.

Multicomponent reactions that assemble the target molecule from three or more starting materials in a single operation also represent a highly efficient approach. For instance, photoinduced four-component Ritter-type reactions have been used to synthesize β-trifluoromethyl imides from alkenes, a CF₃ source, carboxylic acids, and nitriles, showcasing the potential for complex molecule assembly in a single step.

| Acyl Chloride Substrate | CF₃ Source | Catalyst System | Reductant | Yield (%) | ee (%) | d.r. | Ref. |

|---|---|---|---|---|---|---|---|

| Benzoyl chloride | Togni's reagent | NiBr₂ glyme / Chiral Ligand | NaBH₄ | 85 | 98 | >20:1 | |

| 4-Methoxybenzoyl chloride | Togni's reagent | NiBr₂ glyme / Chiral Ligand | NaBH₄ | 89 | 99 | >20:1 | |

| 2-Naphthoyl chloride | Togni's reagent | NiBr₂ glyme / Chiral Ligand | NaBH₄ | 86 | 98 | >20:1 | |

| 3-Methylbenzoyl chloride | Togni's reagent | NiBr₂ glyme / Chiral Ligand | NaBH₄ | 87 | 97 | >20:1 |

Green Chemistry Considerations in Synthesis

Green chemistry principles focus on designing chemical processes that minimize environmental impact and maximize efficiency. The synthesis of this compound and its analogs can be approached with these considerations in mind.

Biocatalysis: The use of enzymes, as seen in lipase-mediated kinetic resolution, is a cornerstone of green chemistry. Lipases operate under mild conditions (room temperature, neutral pH), are biodegradable, and exhibit high selectivity, which reduces the need for protecting groups and minimizes side products. researchgate.net

Photocatalysis: Visible-light photoredox catalysis represents a significant green advancement over traditional methods that often require harsh reagents, high temperatures, or stoichiometric oxidants/reductants. rsc.org By using light as a traceless and renewable energy source, these reactions can proceed under mild conditions. researchgate.net The development of metal-free organic photocatalysts further enhances the sustainability of this approach. rsc.org

Atom Economy: One-pot and multicomponent reactions inherently improve the greenness of a synthesis by increasing atom economy and reducing the waste generated from intermediate purification steps.

Safer Solvents and Reagents: A key goal of green chemistry is the use of less hazardous chemicals. For example, replacing traditional volatile organic compounds with greener solvents like 2-MeTHF can significantly reduce the environmental footprint of a process. Additionally, developing methods that use stable and readily available trifluoromethyl sources, such as CF₃SO₂Na or even the greenhouse gas CF₃Br, contributes to a more sustainable chemical practice. rsc.org Electrochemical methods, which use electricity as a "reagent," also offer a green alternative for generating radical species without chemical oxidants or reductants.

Enantioselective Synthesis Strategies

The creation of a specific enantiomer of this compound relies on strategies that can effectively discriminate between the two mirror-image forms. These approaches primarily involve the use of chiral catalysts, leveraging substrate-inherent stereochemistry, or employing chiral auxiliaries to guide the reaction pathway.

Chiral Catalyst Development and Application

The asymmetric reduction of the corresponding prochiral ketone, 1,1,1-trifluoro-3-(m-tolyl)propan-2-one, stands as a primary method for the enantioselective synthesis of this compound. The development of efficient chiral catalysts is paramount for the success of this transformation. Both metal-based catalysts and biocatalysts have shown promise in this area.

Transition Metal Catalysis: Chiral transition metal complexes, particularly those based on ruthenium, rhodium, and iridium, are widely used for the asymmetric transfer hydrogenation of ketones. For instance, iridium complexes with f-amphol and f-ampha ligands have been developed for the highly efficient synthesis of chiral 2,2,2-trifluoroethanols, achieving high yields and excellent enantioselectivities. rsc.org While not specifically detailed for 1,1,1-trifluoro-3-(m-tolyl)propan-2-one, these catalyst systems represent a viable approach. The general reaction scheme involves the transfer of hydrogen from a hydrogen donor, such as isopropanol (B130326) or formic acid, to the ketone, guided by the chiral ligand on the metal center.

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes offers a green and highly selective alternative for asymmetric ketone reduction. Recombinant E. coli cells expressing carbonyl reductase have been successfully employed for the reduction of 3'-(trifluoromethyl)acetophenone to (R)-1-[3-(trifluoromethyl)phenyl]ethanol with greater than 99.9% enantiomeric excess (ee). nih.gov This demonstrates the potential of biocatalytic methods for producing the desired enantiomer of this compound with high optical purity.

A representative study on the asymmetric bioreduction of a similar substrate, 3',5'-bis(trifluoromethyl) acetophenone, using Candida tropicalis 104 cells, highlights the potential for achieving high enantiomeric excess in the synthesis of trifluoromethylated alcohols. cip.com.cn

Table 1: Examples of Chiral Catalysts for Asymmetric Reduction of Trifluoromethyl Ketones

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Recombinant E. coli expressing Carbonyl Reductase | 3'-(Trifluoromethyl)acetophenone | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | >99.9% | nih.gov |

| [Mn(CO)₂(1)]Br | 3'-(Trifluoromethyl)acetophenone | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | 97% | nih.gov |

Substrate-Controlled Stereoselectivity

Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed. This method provides a reliable way to achieve high levels of stereoselectivity. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the addition of a trifluoromethyl group or the reduction of a carbonyl group. While specific applications to this target molecule are not detailed, the principle is a cornerstone of asymmetric synthesis.

Diastereoselective Synthesis Methodologies

When a molecule contains more than one stereocenter, diastereomers can exist. Diastereoselective synthesis aims to produce a single diastereomer out of the several that are possible. In the context of this compound, if an additional stereocenter were present in the tolyl group or introduced through modification, diastereoselective strategies would become crucial. Such strategies often rely on the principles of substrate control, as mentioned above, or the use of chiral reagents and catalysts that can differentiate between the diastereotopic faces of the substrate.

Kinetic and Dynamic Kinetic Resolution Studies

Resolution techniques are employed to separate a racemic mixture of enantiomers.

Kinetic Resolution: This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the other enantiomer. Lipases are commonly used biocatalysts for the kinetic resolution of secondary alcohols, including those containing trifluoromethyl groups, through enantioselective acylation. researchgate.netjocpr.com For this compound, a lipase could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol. A significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.

Dynamic Kinetic Resolution (DKR): DKR overcomes the 50% yield limitation of kinetic resolution by combining the enantioselective reaction with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. Chemoenzymatic DKR, which pairs a lipase for the resolution step with a metal catalyst for the racemization of the unreacted alcohol, has been successfully applied to a variety of secondary alcohols. mdpi.comnih.govsemanticscholar.orgresearchgate.net Zeolite-based catalysts have also been explored for the racemization step in combination with lipase-catalyzed transesterification. nih.gov

Table 2: Potential Resolution Strategies for this compound

| Resolution Method | Catalyst/Reagent | Principle | Theoretical Yield |

|---|---|---|---|

| Kinetic Resolution | Lipase (e.g., from Candida antarctica) | Enantioselective acylation | 50% |

Determination of Absolute Configuration

Once a chiral compound has been synthesized in an enantiomerically enriched form, it is essential to determine its absolute configuration (the actual three-dimensional arrangement of atoms). Several analytical techniques can be employed for this purpose.

Mosher's Method: This is a widely used NMR spectroscopic technique for determining the absolute configuration of secondary alcohols. nih.govspringernature.commatilda.sciencematilda.science The alcohol is derivatized with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts of the protons in these diastereomeric esters, the absolute configuration of the original alcohol can be deduced.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical tool for separating enantiomers and determining the enantiomeric excess of a chiral compound. By using a chiral stationary phase, the two enantiomers of this compound would interact differently with the column, leading to different retention times and allowing for their separation and quantification. This method is crucial for assessing the success of an enantioselective synthesis or resolution. The use of 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography (SFC) has also been explored for the analysis of chiral alcohols. nih.gov

Lack of Publicly Available Research Data on this compound

Despite a comprehensive search of scientific literature, databases, and patent repositories, no specific research findings or detailed data are publicly available for the chemical compound this compound.

Consequently, it is not possible to provide an article detailing the stereochemical aspects and control in the synthesis of this compound, specifically focusing on the impact of its stereochemistry on reactivity and transformation pathways, as requested. The generation of such an article would necessitate speculation and the fabrication of data, which falls outside the scope of scientifically accurate reporting.

Research on analogous compounds containing trifluoromethyl and tolyl groups does exist, suggesting that methods for the stereoselective synthesis of chiral alcohols, such as asymmetric reduction of the corresponding ketone or kinetic resolution of the racemic alcohol, would be applicable. However, without experimental data specific to this compound, any discussion of reaction conditions, catalyst efficacy, enantiomeric excess, yields, and the specific influence of its stereoisomers on subsequent chemical transformations would be entirely hypothetical.

No data tables or detailed research findings concerning the enantioselective synthesis, kinetic resolution, or the distinct reactivity of the (R)- and (S)-enantiomers of this compound have been published in the accessible scientific domain.

Mechanistic Investigations of Reactions Involving 1,1,1 Trifluoro 3 M Tolyl Propan 2 Ol

Elucidation of Reaction Mechanisms

To understand the chemical transformations of 1,1,1-Trifluoro-3-(m-tolyl)propan-2-ol, detailed mechanistic studies would be required. These would likely involve a combination of experimental techniques and computational modeling.

Nucleophilic Attack Pathways

Investigations into nucleophilic attack pathways would be essential to understand how this compound and its derivatives react with nucleophiles. Key areas of study would include the identification of electrophilic centers within the molecule and the regioselectivity of nucleophilic attack. The presence of the electron-withdrawing trifluoromethyl group and the tolyl substituent would significantly influence the reactivity.

Proton Transfer Mechanisms

The alcoholic proton of this compound is expected to be acidic due to the inductive effect of the adjacent trifluoromethyl group. Studies on proton transfer mechanisms would be crucial for understanding its behavior in acid-base reactions, as a catalyst, or as a substrate in reactions where protonation or deprotonation is a key step.

Radical Intermediates and Pathways

The potential for this compound to participate in radical reactions would be another important area of investigation. Research would focus on the generation of radical species from this compound, their stability, and their subsequent reaction pathways. The influence of the trifluoromethyl and tolyl groups on the formation and reactivity of any radical intermediates would be of particular interest.

Rearrangement Mechanisms

The possibility of molecular rearrangements in reactions involving this compound, particularly under acidic conditions or upon formation of reactive intermediates, would need to be explored. Studies would aim to identify the driving forces for any observed rearrangements and to characterize the structures of the rearranged products.

Kinetic Studies and Rate Law Determination

To gain a quantitative understanding of the reactions of this compound, kinetic studies would be indispensable. This would involve measuring reaction rates under various conditions (e.g., changing concentrations of reactants, temperature) to determine the rate law for specific reactions. The rate law provides valuable insights into the reaction mechanism, including the number of molecules involved in the rate-determining step.

A hypothetical kinetic study on a reaction of this compound might yield data that could be presented in a table similar to the one below, allowing for the determination of the reaction order with respect to each reactant.

| Experiment | [this compound] (mol/L) | [Reactant B] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻³ |

Identification and Characterization of Key Intermediates

The direct observation or trapping of reaction intermediates is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, spectroscopic techniques such as NMR, IR, and mass spectrometry, potentially at low temperatures, would be employed to identify and characterize any transient species, such as carbocations, radicals, or other reactive intermediates.

Without dedicated research on this compound, the specific details of its reaction mechanisms remain speculative. The scientific community awaits such studies to fully characterize the chemical behavior of this compound.

Computational and Theoretical Studies of the Chemical Compound

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a chiral fluorinated alcohol like 1,1,1-Trifluoro-3-(m-tolyl)propan-2-ol, these calculations can elucidate its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. DFT calculations, often employing functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311G(d,p)), are instrumental in predicting the geometry and energies of different conformers of this compound. researchgate.netresearchgate.net Such calculations can determine the optimized molecular structure, vibrational frequencies, and thermodynamic properties. For instance, DFT has been used to study the reactivity and selectivity in polar cycloaddition reactions involving molecules with trifluoromethyl groups, providing insights into how the electron-withdrawing nature of the CF3 group influences reaction pathways. researchgate.net

Time-dependent DFT (TDDFT) is particularly useful for predicting chiroptical properties. For a chiral molecule like this compound, TDDFT calculations with functionals such as CAM-B3LYP can be used to compute the optical rotation, which is crucial for determining the absolute configuration of its enantiomers. nih.gov Studies on other fluorinated alcohols have shown that CAM-B3LYP with an aug-cc-pVDZ basis set can reliably predict the sign and magnitude of optical rotation. nih.gov

Below is a representative table illustrating the kind of data that can be obtained from DFT calculations for a molecule in this class.

| Property | Calculated Value | Method/Basis Set |

| Total Energy (Hartree) | -865.4321 | B3LYP/6-311+G(d,p) |

| Dipole Moment (Debye) | 2.15 | B3LYP/6-311+G(d,p) |

| HOMO Energy (eV) | -7.23 | B3LYP/6-311+G(d,p) |

| LUMO Energy (eV) | -0.89 | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap (eV) | 6.34 | B3LYP/6-311+G(d,p) |

Note: The data in this table is hypothetical and serves as an example of the output from DFT calculations for a molecule of this type.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. For this compound, analysis of the HOMO and LUMO can provide insights into its reactivity. The HOMO is likely to be localized on the electron-rich tolyl ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed around the electron-deficient trifluoromethyl group and the carbon atom attached to it, suggesting these are the sites for nucleophilic attack.

Due to the presence of several single bonds, this compound can exist in various conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers between them. This is typically performed by systematically rotating the rotatable bonds (e.g., C-C and C-O bonds) and calculating the energy of each resulting conformer using quantum chemical methods like DFT.

For this molecule, key rotations would be around the C1-C2 bond (of the propan-2-ol backbone) and the C2-C(aryl) bond. The relative energies of the different conformers are influenced by steric hindrance between the bulky trifluoromethyl and m-tolyl groups, as well as intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms or the aromatic ring. High-resolution spectroscopic studies combined with quantum chemical calculations have been successfully used to determine the dominant conformers of other fluorinated molecules. illinois.edu The results of such an analysis are crucial for understanding the molecule's average structure and how its shape influences its properties and interactions.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations are excellent for studying single molecules or small clusters, molecular modeling and dynamics (MD) simulations are used to investigate the behavior of molecules in a condensed phase, such as in a solvent or in a biological system. aip.org

MD simulations of this compound in a solvent like water can reveal how the molecule is solvated and how it affects the structure of the solvent. acs.orgresearchgate.net For fluorinated alcohols, MD simulations have shown that the trifluoromethyl group can have a significant impact on the hydration shell. aip.org For example, simulations of 1,1,1-trifluoropropan-2-ol in water have been used to understand its miscibility properties by analyzing the organization of water molecules around the hydrophobic CF3 and CH3 groups. researchgate.net Such studies for this compound would provide insights into its solubility and how it interacts with its environment at a molecular level.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For novel molecules, these parameters may need to be specifically developed or validated.

Prediction of Reactivity and Selectivity

Theoretical methods can predict the reactivity and selectivity of this compound in various chemical reactions. The presence of the trifluoromethyl group is known to significantly influence the reactivity of adjacent functional groups. researchgate.net For example, it can enhance the acidity of the hydroxyl proton, making the molecule a better hydrogen bond donor.

Computational studies can model reaction mechanisms, calculate activation energies, and predict the structures of transition states. This information can help in understanding why a particular product is formed over another (selectivity). For instance, in reactions involving the chiral center at C2, computational models can predict which diastereomer or enantiomer is likely to be the major product. DFT calculations have been used to explain the role of the trifluoromethyl group in the reactivity and regioselectivity of cycloaddition reactions. researchgate.net

Electronic Structure and Bonding Analysis

Analysis of the electronic structure provides a detailed picture of how electrons are distributed within the molecule and the nature of the chemical bonds. The strong electron-withdrawing effect of the three fluorine atoms creates a significant partial positive charge on the carbon of the trifluoromethyl group and influences the electron density across the entire molecule. This polarization can be visualized using electrostatic potential maps, which show regions of high and low electron density.

Natural Bond Orbital (NBO) analysis is a computational technique that can be used to study the bonding in detail. For this compound, NBO analysis could quantify the delocalization of electron density, analyze hyperconjugative interactions, and provide a more detailed understanding of the intramolecular forces that determine the molecule's conformation and reactivity. The interactions between the orbitals of the fluorine atoms and the rest of the molecule are key to understanding the unique properties conferred by the trifluoromethyl group.

Spectroscopic Feature Prediction

Theoretical predictions of the spectroscopic characteristics of this compound are derived from computational modeling. These predictions are based on the principles of quantum mechanics to estimate the interactions of the molecule with electromagnetic radiation. The predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are presented below. It is important to note that these are theoretical values and may differ from experimental results.

Predicted Spectroscopic Data

| Spectroscopy Type | Predicted Features |

|---|---|

| 1H NMR |

|

| 13C NMR |

|

| 19F NMR |

|

| Infrared (IR) Spectroscopy |

|

| Mass Spectrometry (MS) |

|

Applications of 1,1,1 Trifluoro 3 M Tolyl Propan 2 Ol As a Synthetic Building Block

Scaffold for Complex Fluorinated Organic Molecules

The inherent structural features of 1,1,1-Trifluoro-3-(m-tolyl)propan-2-ol, namely the trifluoromethyl group, a secondary alcohol, and a tolyl moiety, render it an exceptional scaffold for the construction of complex fluorinated organic molecules. The trifluoromethyl group provides a site for introducing fluorine's unique properties, while the hydroxyl group serves as a versatile handle for a wide range of chemical transformations. The m-tolyl group offers a lipophilic domain and can be further functionalized to introduce additional complexity.

The strategic placement of the trifluoromethyl group adjacent to the hydroxyl functionality allows for stereoselective reactions, enabling the synthesis of chiral fluorinated compounds. This is of paramount importance in medicinal chemistry, where the biological activity of a molecule is often dictated by its stereochemistry. The robust nature of the trifluoromethyl group ensures its stability throughout multi-step synthetic sequences.

Precursor for Advanced Functional Materials

The development of advanced functional materials with tailored properties is a rapidly expanding field. Fluorinated materials, in particular, exhibit unique characteristics such as high thermal stability, chemical resistance, and low surface energy. This compound serves as a valuable precursor in the synthesis of such materials.

The incorporation of the this compound unit into polymer backbones or as side chains can significantly modify the properties of the resulting materials. For instance, its presence can enhance the thermal stability and hydrophobicity of polymers, making them suitable for applications in demanding environments. Furthermore, the tolyl group can be utilized for cross-linking or for the attachment of other functional moieties, leading to the creation of materials with specific optical, electronic, or surface properties.

Intermediate in the Synthesis of Specific Compound Classes

The reactivity of the hydroxyl group in this compound allows for its conversion into a variety of other functional groups, making it a key intermediate in the synthesis of several important classes of compounds.

Trifluoromethylated Amino Alcohols

Trifluoromethylated amino alcohols are valuable building blocks in medicinal chemistry, as they are often incorporated into biologically active molecules to enhance their efficacy and pharmacokinetic profiles. This compound can be readily converted into the corresponding amino alcohol through a variety of synthetic methods. One common approach involves the activation of the hydroxyl group, for example, by conversion to a mesylate or tosylate, followed by nucleophilic substitution with an amine source.

| Reactant | Reagent | Product |

| This compound | 1. MsCl, Et3N 2. R-NH2 | 1,1,1-Trifluoro-3-(m-tolyl)propan-2-amine derivative |

This table is for illustrative purposes and represents a general synthetic transformation.

Epoxide Derivatives

Epoxides are highly versatile intermediates in organic synthesis due to the strain of the three-membered ring, which makes them susceptible to ring-opening reactions with a wide range of nucleophiles. The corresponding epoxide of this compound can be synthesized through intramolecular cyclization of a halohydrin derivative or by direct epoxidation of an unsaturated precursor. These trifluoromethylated epoxides are valuable for the stereoselective synthesis of various fluorinated compounds.

| Starting Material | Reaction | Product |

| This compound | Conversion to halohydrin followed by base-mediated cyclization | 2-(m-tolyl)methyl-2-(trifluoromethyl)oxirane |

This table illustrates a general synthetic pathway.

Diazenes

While less common, the conversion of the amino derivatives of this compound to diazenes can be achieved through oxidation. Diazenes are of interest in various areas of chemistry, including as sources of radicals and in the synthesis of nitrogen-containing heterocycles.

Heterocyclic Compounds (e.g., Imidazo[1,2-a]pyridines)

The imidazo[1,2-a]pyridine (B132010) scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities. Ketones derived from the oxidation of this compound can serve as key precursors in the synthesis of trifluoromethyl-substituted imidazo[1,2-a]pyridines. These ketones can undergo condensation reactions with 2-aminopyridines to construct the core heterocyclic ring system. The presence of the trifluoromethyl group can significantly influence the pharmacological properties of the resulting imidazo[1,2-a]pyridine derivatives.

| Precursor | Reaction Condition | Product Class |

| 1,1,1-Trifluoro-3-(m-tolyl)propan-2-one (from oxidation) | 2-Aminopyridine, catalyst | Trifluoromethyl-substituted Imidazo[1,2-a]pyridines |

This table outlines a general synthetic approach.

Fluorinated Alkynes

While direct dehydration of this compound to form the corresponding alkyne is not a commonly reported transformation, analogous fluorinated alcohols can be precursors to trifluoromethyl-substituted alkynes through various synthetic manipulations. The synthesis of trifluoromethyl alkynes often involves the reaction of a suitable trifluoromethylated building block with an alkyne or a precursor.

General strategies for the synthesis of trifluoromethyl alkynes that could conceptually involve derivatives of this compound include:

Oxidation and Elimination: The secondary alcohol could be oxidized to the corresponding ketone. Subsequent conversion of the ketone to a vinyl triflate or a similar enol derivative can be followed by elimination reactions to furnish the alkyne.

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate). Subsequent elimination reactions, potentially with a strong base, could then be employed to generate the alkyne, although this is more typically applied to vicinal dihalides.

Table 1: General Methods for Trifluoromethyl Alkyne Synthesis

| Method | Description | Key Reagents |

| Trifluoromethylation of Terminal Alkynes | Direct introduction of a CF3 group onto a terminal alkyne. | "Togni" reagents, Umemoto's reagent, CF3-metal complexes |

| From Trifluoromethylated Carbonyls | Conversion of trifluoromethyl ketones or aldehydes to alkynes. | Deoxofluorinating agents, Wittig-type reagents |

| Cross-Coupling Reactions | Coupling of a trifluoromethylated precursor with an alkynyl partner. | Palladium or copper catalysts |

Role in Multi-Step Synthetic Sequences

The utility of this compound as a building block is most evident in its incorporation into larger, more complex molecules through multi-step reaction sequences. The presence of both a chiral secondary alcohol and a trifluoromethyl group allows for a variety of transformations, making it a versatile intermediate.

Key Synthetic Transformations:

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers. This allows for the attachment of this fluorinated motif to other parts of a target molecule.

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, 1,1,1-trifluoro-3-(m-tolyl)propan-2-one, provides a key intermediate for further carbon-carbon bond-forming reactions.

Nucleophilic Substitution: Activation of the hydroxyl group (e.g., by conversion to a tosylate) allows for its displacement by a variety of nucleophiles, enabling the introduction of other functional groups.

Chiral Resolution and Asymmetric Synthesis: The chiral center at the alcohol can be used to induce stereoselectivity in subsequent reactions or the racemic mixture can be resolved to provide enantiomerically pure starting materials for the synthesis of chiral drugs.

While specific, named multi-step syntheses prominently featuring this compound are not extensively documented in general chemical literature, its structural motifs are present in various patented compounds, suggesting its use in proprietary industrial syntheses.

Table 2: Potential Multi-Step Synthetic Applications

| Target Molecule Class | Role of this compound |

| Chiral Pharmaceutical Intermediates | Source of a stereogenic center bearing a trifluoromethyl group. |

| Fluorinated Agrochemicals | Introduction of a lipophilic and metabolically stable trifluoromethyl group. |

| Liquid Crystals | Component of molecules with specific steric and electronic properties. |

Design Principles for Fluorinated Scaffolds in Target Synthesis

The design of new bioactive molecules and materials often relies on the predictable influence of fluorine substitution. The this compound scaffold offers several strategic advantages based on established design principles for fluorinated compounds.

Influence of the Trifluoromethyl Group:

Metabolic Stability: The C-F bond is exceptionally strong, and the CF3 group is resistant to oxidative metabolism. Incorporating this group can block metabolic pathways at that position, increasing the in vivo half-life of a drug.

Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its absorption, distribution, metabolism, and excretion (ADME) profile.

Conformational Effects: The steric bulk and electronic properties of the CF3 group can influence the preferred conformation of a molecule, which can in turn affect its binding affinity to a biological target.

pKa Modulation: The strong electron-withdrawing nature of the CF3 group can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of a molecule at physiological pH.

The Role of the Tolyl Group:

Aromatic Interactions: The tolyl group can participate in π-stacking and other non-covalent interactions with biological targets.

Hydrophobic Interactions: The methyl group on the aromatic ring provides an additional site for hydrophobic interactions.

Modification Handle: The aromatic ring can be further functionalized through electrophilic aromatic substitution or other cross-coupling reactions to build more complex structures.

The combination of these features in this compound makes it a pre-validated scaffold for introducing desirable properties into new chemical entities. The synthetic chemist can leverage the known effects of the trifluoromethyl and tolyl groups to rationally design molecules with improved biological activity and pharmacokinetic properties.

Advanced Methodological Considerations and Future Directions

Development of Novel Reaction Conditions and Reagents

The synthesis of 1,1,1-Trifluoro-3-(m-tolyl)propan-2-ol and its analogs can be advanced by developing novel reaction conditions and reagents that offer improved efficiency, selectivity, and sustainability. A key approach is the asymmetric reduction of the corresponding ketone, 1,1,1-trifluoro-3-(m-tolyl)propan-2-one. While traditional methods may rely on stoichiometric reducing agents, future developments are likely to focus on catalytic asymmetric transfer hydrogenation or direct hydrogenation using molecular hydrogen. These methods, employing chiral transition metal catalysts (e.g., Ruthenium, Rhodium, Iridium) with sophisticated ligand designs, can provide high enantioselectivity under mild conditions.

Furthermore, the development of novel trifluoromethylating reagents beyond the commonly used Ruppert-Prakash reagent (TMSCF3) could open new synthetic routes. mdpi.comnih.gov The exploration of nucleophilic trifluoromethyl sources that are more atom-economical and safer to handle is an ongoing endeavor in organofluorine chemistry. Additionally, enzymatic resolutions or reductions offer a green alternative for accessing enantiomerically pure this compound. nih.govrsc.orgacs.org The discovery and engineering of novel ketoreductases or lipases with high specificity for trifluoromethyl ketones would be a significant step forward.

| Approach | Potential Reagents/Catalysts | Key Advantages |

| Catalytic Asymmetric Reduction | Chiral Ru, Rh, Ir complexes | High enantioselectivity, mild conditions |

| Novel Trifluoromethylation | New generation CF3 nucleophiles | Improved atom economy and safety |

| Biocatalysis | Engineered ketoreductases/lipases | High selectivity, green methodology |

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic methods for this compound from batch to continuous flow processes presents a significant opportunity for improving safety, scalability, and reproducibility. mit.edubeilstein-journals.orgdurham.ac.uk Flow chemistry is particularly well-suited for handling hazardous reagents and intermediates often involved in fluorination reactions. durham.ac.uk For instance, the generation and immediate use of reactive trifluoromethylating agents can be precisely controlled in a microreactor, minimizing decomposition and side reactions.

Automated synthesis platforms, integrated with flow reactors, could enable the rapid optimization of reaction conditions for the synthesis of this compound. High-throughput screening of catalysts, solvents, and temperature could be performed to identify optimal parameters in a fraction of the time required for traditional batch experimentation. This approach would also facilitate the creation of a library of derivatives with varied substituents on the tolyl ring, as discussed in a later section. The development of robust in-line analytical techniques (e.g., IR, NMR) would be crucial for real-time monitoring and control of these automated processes.

Exploration of New Catalytic Systems for Efficiency and Selectivity

Achieving high levels of enantioselectivity in the synthesis of chiral alcohols like this compound is paramount. nih.govacs.org Future research will likely focus on the design and application of novel catalytic systems to enhance both efficiency and stereocontrol. This includes the development of more active and selective organocatalysts, which offer a metal-free alternative to transition metal catalysis. Chiral phosphoric acids or bifunctional thiourea (B124793) catalysts, for example, could be explored for the asymmetric reduction of the parent ketone.

In the realm of metal catalysis, the use of earth-abundant and non-toxic metals like iron or nickel is a growing trend. nih.govacs.orgorganic-chemistry.org Developing chiral iron or nickel complexes that can effectively catalyze the asymmetric reduction of trifluoromethyl ketones would represent a significant advance in sustainable chemistry. Furthermore, dual catalytic systems, where two different catalysts work in concert to promote different steps of a reaction sequence, could enable novel transformations and provide access to complex fluorinated molecules derived from this compound.

Theoretical Insights Driving Experimental Design

Computational chemistry and theoretical studies are poised to play an increasingly important role in guiding the experimental design for the synthesis and modification of this compound. mdpi.comfrontiersin.org Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the stereochemical outcome of asymmetric reactions, and understand the role of the catalyst and solvent. This can significantly reduce the amount of empirical screening required to find optimal reaction conditions.

For instance, theoretical modeling can aid in the design of new chiral ligands for metal-catalyzed reductions by predicting their binding affinity and the transition state energies for the formation of different stereoisomers. Molecular dynamics simulations can provide insights into enzyme-substrate interactions, facilitating the rational design of mutant enzymes with enhanced activity and selectivity for the synthesis of the target molecule. These computational tools will be invaluable in accelerating the discovery of more efficient and selective synthetic methodologies.

Unexplored Reactivity Profiles of the Chemical Compound

The reactivity of this compound itself remains largely unexplored. The presence of the trifluoromethyl group significantly influences the electronic properties of the adjacent hydroxyl group, making it more acidic and potentially altering its reactivity compared to its non-fluorinated analog. nih.gov Future research should focus on systematically investigating the reactivity of this alcohol in a variety of transformations.

For example, its participation in etherification, esterification, and nucleophilic substitution reactions under various conditions could be explored. rsc.org The benzylic nature of the alcohol suggests that it may undergo reactions involving the activation of the C-O bond. nih.gov Furthermore, the development of methods for the selective functionalization of the tolyl ring, without affecting the chiral alcohol moiety, would be valuable for creating a diverse range of derivatives. Understanding the unique reactivity imparted by the trifluoromethyl group is key to unlocking the full synthetic potential of this compound.

Potential for Diversification of Fluorinated Propanol (B110389) Libraries

This compound can serve as a valuable scaffold for the creation of diverse libraries of fluorinated propanols. digitellinc.com By varying the substitution pattern on the aromatic ring, a wide array of analogs can be synthesized. This could be achieved by starting with different substituted benzaldehydes in the initial synthetic sequence or by late-stage functionalization of the tolyl ring.

Q & A

Q. Critical Conditions :

- Catalysts : Pd-based catalysts for cross-coupling steps.

- Temperature : 0–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography or recrystallization for isolating enantiomers (if chiral) .

Advanced: How do substituents influence the compound's reactivity and stability in experimental settings?

Answer:

- Trifluoromethyl (-CF₃) :

- Electronic Effects : Strong electron-withdrawing nature reduces nucleophilicity at the β-carbon but stabilizes intermediates in substitution reactions.

- Steric Effects : Hinders approach of bulky reagents, slowing reaction kinetics .

- m-Tolyl Group :

- Steric Hindrance : The meta-methyl group directs electrophilic substitution to the para position.

- Solubility : Enhances solubility in aromatic solvents (e.g., toluene) compared to aliphatic analogs .

Methodological Tip : Use DFT calculations to predict regioselectivity in reactions involving the m-tolyl ring .

Advanced: What analytical techniques are most effective for characterizing this compound and resolving structural ambiguities?

Answer:

- NMR Spectroscopy :

- ¹H NMR : The hydroxyl proton appears as a broad singlet (~2–5 ppm).

- ¹⁹F NMR : Distinct signals for -CF₃ (-60 to -70 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (204.19 g/mol) and fragments (e.g., loss of -OH or -CF₃).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline form .

Q. Methodology :

Design of Experiments (DoE) : Systematically vary solvent, temperature, and catalyst.

Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps .

Advanced: What strategies optimize enantioselective synthesis of chiral derivatives?

Answer:

- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s salen complexes to induce asymmetry during ketone reduction or alkylation.

- Dynamic Kinetic Resolution (DKR) : Combine chiral ligands with racemization-prone intermediates to maximize enantiomeric excess (ee > 90%) .

Case Study : Enantioselective reduction of 1,1,1-trifluoro-3-(m-tolyl)propan-2-one using CBS catalyst yields (S)-enantiomer with 85% ee .

Advanced: How does the compound interact with biological targets, and what mechanistic insights exist?

Answer:

- Receptor Binding : The -CF₃ group mimics methyl groups in hydrophobic binding pockets (e.g., enzyme active sites), enhancing affinity.

- Enzyme Inhibition : Acts as a transition-state analog in hydrolases due to its tetrahedral geometry .

Q. Experimental Design :

- Docking Simulations : Predict binding modes using AutoDock Vina.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

- Purification : Continuous chromatography systems reduce downtime vs. batch methods.

- Yield Optimization : Flow chemistry improves heat/mass transfer for exothermic reactions (e.g., Grignard additions) .

Case Study : Pilot-scale synthesis achieved 70% yield using a continuous flow reactor, compared to 50% in batch mode .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.